4-Hydroxybenzohydroxamic acid
Overview
Description
4-Hydroxybenzohydroxamic acid is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111680. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Hydroxybenzohydroxamic acid (4-HBHA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research and enzyme inhibition. This article explores the biological activity of 4-HBHA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
4-HBHA is a hydroxamic acid derivative characterized by the presence of a hydroxyl group at the para position of the benzene ring. This structural feature is crucial for its biological activity, particularly its ability to chelate metal ions, which is a common mechanism for many hydroxamic acids in biological systems.
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Inhibition of Histone Deacetylases (HDACs) :
- 4-HBHA and its derivatives have been shown to act as potent inhibitors of HDACs, enzymes that play a critical role in regulating gene expression. By inhibiting HDACs, 4-HBHA can lead to increased acetylation of histones and non-histone proteins, resulting in altered gene expression patterns associated with cancer cell proliferation and survival .
- Antitumor Activity :
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Enzyme Inhibition :
- The compound has demonstrated inhibitory effects on several metalloenzymes, including matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling and cancer metastasis. The chelation of zinc ions in the active sites of these enzymes is believed to be a primary mechanism behind this inhibition .
Anticancer Efficacy
A study conducted on various benzohydroxamic acid derivatives, including 4-HBHA, revealed that it significantly prolonged survival times in animal models with leukemia. The results are summarized in Table 1 below:
Compound Name | Dose (mg/kg) | % Increase in Survival Time |
---|---|---|
This compound | 200 | 62% |
Hydroxyurea (Control) | 100 | 27% |
This data illustrates the potential of 4-HBHA as an effective therapeutic agent against specific types of cancer.
Inhibition Studies
Further investigations have highlighted the ability of 4-HBHA to inhibit MMPs, which are crucial for tumor invasion and metastasis. The inhibition rates observed are presented in Table 2:
These findings suggest that 4-HBHA could be a valuable candidate for therapeutic strategies targeting tumor progression.
Properties
IUPAC Name |
N,4-dihydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-6-3-1-5(2-4-6)7(10)8-11/h1-4,9,11H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQCHLVBRHGAQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974824 | |
Record name | N,4-Dihydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10974824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5941-13-9 | |
Record name | 4-Hydroxybenzohydroxamic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111680 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,4-Dihydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10974824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-HYDROXYBENZOHYDROXAMIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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